3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
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Overview
Description
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) is a complex organic compound with a unique structure that includes a cyclobutene ring, ethoxy group, and a substituted amino group
Preparation Methods
The synthesis of 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) typically involves multiple steps. One common method starts with the preparation of 3,4-diethoxy-3-cyclobutene-1,2-dione, which undergoes ethoxy substitution with amines and unsaturated organosilanes . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutene ring.
Substitution: Ethoxy substitution with amines and unsaturated organosilanes is a common reaction.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and specific catalysts tailored to the desired transformation. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Analytical Chemistry: It can be used in fluorescence detection in immunoassays, hybridization assays, and enzymatic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can modulate various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Diethoxy-3-cyclobutene-1,2-dione: Used as a starting material for the synthesis of furanones and quinones.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Employed in the synthesis of chiral squaramides and other derivatives.
The uniqueness of 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in various scientific fields.
Properties
CAS No. |
131588-96-0 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Synonyms |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Origin of Product |
United States |
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